molecular formula C14H13N3O6 B2549704 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide CAS No. 298218-14-1

3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide

Cat. No. B2549704
CAS RN: 298218-14-1
M. Wt: 319.273
InChI Key: PAFJOWOFKZORSY-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction of an aldehyde with a hydrazide in a methanol solution, as seen in the synthesis of N'-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide . This suggests that a similar method could potentially be used for the synthesis of 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide, involving the condensation of the appropriate aldehyde and hydrazide precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide often displays a trans configuration with respect to the C=N and C—N bonds . The dihedral angle between aromatic rings, as seen in the related compound, is typically small, indicating that the rings are not perpendicular to each other . This information can be used to infer the likely geometry of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide, they do provide information on the reactivity of similar compounds. For instance, the presence of nitro groups and the potential for hydrogen bonding can influence the reactivity and interactions of these compounds . The chemical reactions would likely involve the nitro group and the potential formation of hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide can be inferred from the properties of related compounds. For example, the presence of dimethoxy groups suggests potential solubility in organic solvents, and the nitro group could confer sensitivity to reduction reactions . The crystal structure of related compounds indicates that intermolecular hydrogen bonding can lead to the formation of dimers, which could also be expected for the compound .

Scientific Research Applications

Antiplatelet and Medicinal Chemistry Applications

One significant discovery is the identification of a novel antiplatelet agent, belonging to the N-methyl-N-acylhydrazone class, which includes compounds related to the chemical structure . These compounds exhibit antiaggregating actions on human and rabbit platelets through the inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase, highlighting their potential in medicinal chemistry and pharmaceutical applications (Rodrigues et al., 2012).

Structural and Vibrational Analysis

Research into the structural, topological, and vibrational properties of related derivatives, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, using experimental and computational methods, reveals insights into the reactivities of these compounds. This work is crucial for understanding the electronic and structural characteristics that govern the chemical behavior of these molecules (Castillo et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of related benzo-1,3,2-dithiazolyl radicals show potential in materials science, particularly in the study of their antiferromagnetic interactions and solid-state properties. This research contributes to the development of new materials with potential applications in electronics and spintronics (Alberola et al., 2010).

Nonlinear Optical Properties

Another area of application involves the investigation of the nonlinear optical properties of hydrazones, including compounds structurally similar to the one . These studies are essential for the development of optical devices such as limiters and switches, with potential implications in telecommunications and information processing technologies (Naseema et al., 2010).

Materials Science Applications

In materials science, the synthesis of platinum(II) and palladium(II) complexes using related compounds as ligands has been explored. These complexes have applications in catalysis, demonstrating the versatility of these chemical structures in facilitating reactions essential for pharmaceutical synthesis and industrial chemistry (Fossey & Richards, 2004).

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-21-11-5-3-9(7-12(11)22-2)14(18)16-15-8-10-4-6-13(23-10)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFJOWOFKZORSY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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